REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH2:7]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH2:14])[CH2:8][CH2:9][CH3:10]>C1C=CC=CC=1>[CH2:7]([C:11]1[CH:12]=[C:13]([CH:15]=[CH:16][CH:17]=1)[NH:14][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])[CH2:8][CH2:9][CH3:10]
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours at 30° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The benzene was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
with an 8-2 mixture of methylene chloride and ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1C=C(NC(CC(C)=O)=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |